molecular formula C36H60N2O3 B12377031 P-gp inhibitor 19

P-gp inhibitor 19

Cat. No.: B12377031
M. Wt: 568.9 g/mol
InChI Key: BETWNAMCQVLGBS-WHONGPPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-gp inhibitor 19 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. P-glycoprotein is part of the ATP-binding cassette transporter family and is involved in multidrug resistance, particularly in cancer cells. By inhibiting P-glycoprotein, this compound can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells, thereby increasing their intracellular concentration and therapeutic effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-gp inhibitor 19 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: P-gp inhibitor 19 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

P-gp inhibitor 19 has a wide range of scientific research applications, including:

Mechanism of Action

P-gp inhibitor 19 is compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific binding affinity and inhibitory potency against P-glycoprotein. It has been shown to effectively enhance the intracellular concentration of chemotherapeutic agents, making it a valuable tool in cancer research and therapy .

Comparison with Similar Compounds

  • Verapamil
  • Elacridar
  • Zosuquidar
  • Tariquidar
  • Valspodar

Properties

Molecular Formula

C36H60N2O3

Molecular Weight

568.9 g/mol

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C36H60N2O3/c1-24(2)25-11-16-36(23-41-31(40)38-21-19-37(8)20-22-38)18-17-34(6)26(30(25)36)9-10-28-33(5)14-13-29(39)32(3,4)27(33)12-15-35(28,34)7/h25-30,39H,1,9-23H2,2-8H3/t25-,26+,27-,28+,29-,30+,33-,34+,35+,36+/m0/s1

InChI Key

BETWNAMCQVLGBS-WHONGPPWSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C

Origin of Product

United States

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